Spectroscopic and Structural Elucidation of cis-2-oxabicyclo[4.2.0]octan-7-one: A Technical Overview
Spectroscopic and Structural Elucidation of cis-2-oxabicyclo[4.2.0]octan-7-one: A Technical Overview
Disclaimer: Experimental spectroscopic data for the unsubstituted parent compound, cis-2-oxabicyclo[4.2.0]octan-7-one, is not extensively available in peer-reviewed literature. This guide provides a technical framework based on predicted data and analysis of structurally related compounds to assist researchers in the characterization of this molecule.
Introduction
Cis-2-oxabicyclo[4.2.0]octan-7-one is a bicyclic lactone featuring a fusion of a tetrahydropyran ring and a cyclobutanone ring. This strained ring system is a core structural motif in various natural products and serves as a valuable synthetic intermediate in organic chemistry. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and utilization in drug development and materials science.
This technical guide outlines the expected spectroscopic characteristics of cis-2-oxabicyclo[4.2.0]octan-7-one and provides generalized protocols for its analysis.
Molecular Structure and Predicted Data
The fundamental properties of cis-2-oxabicyclo[4.2.0]octan-7-one are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₂ | PubChem[1] |
| Monoisotopic Mass | 126.06808 Da | PubChem[1] |
| SMILES | C1C[C@@H]2--INVALID-LINK--OC1 | PubChem[1] |
| InChIKey | CKAFSLVZGWLORL-CAHLUQPWSA-N | PubChem[1] |
Spectroscopic Data Analysis
While specific experimental spectra for the parent compound are scarce, the following sections detail the expected spectroscopic signatures based on data from substituted analogs and general principles of spectroscopic interpretation.
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the lactone. Due to the strain inherent in the four-membered cyclobutanone ring, this peak is anticipated at a relatively high wavenumber.
Expected Major Peaks:
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~1770-1800 cm⁻¹: C=O stretching vibration of the strained lactone. For comparison, IR spectra of various substituted 2-oxabicyclo[4.2.0]octan-7-ones show carbonyl absorptions in this region[2][3].
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~2850-3000 cm⁻¹: C-H stretching vibrations of the aliphatic ring system.
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~1050-1200 cm⁻¹: C-O stretching vibration of the ether linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would provide key information about the cis-fusion of the rings and the electronic environment of the protons. The signals would likely be complex due to spin-spin coupling.
| Proton Environment (Tentative Assignment) | Expected Chemical Shift (δ, ppm) | Notes |
| H1, H6 (Bridgehead) | 3.5 - 4.5 | Protons at the ring junction, deshielded by the adjacent oxygen and carbonyl group. |
| H3, H4, H5 (Tetrahydropyran ring) | 1.5 - 2.5 | Aliphatic protons of the six-membered ring. |
| H8 (Cyclobutanone ring) | 2.0 - 3.0 | Protons alpha to the carbonyl group. |
Note: The coupling constant (J) between the bridgehead protons (H1 and H6) is a critical parameter for confirming the cis-stereochemistry of the ring fusion. In related cis-fused bicyclo[4.2.0]octane systems, this value is typically greater than 7 Hz[4].
¹³C NMR: The carbon NMR spectrum is expected to show seven distinct signals, with the carbonyl carbon being the most downfield.
| Carbon Environment (Tentative Assignment) | Expected Chemical Shift (δ, ppm) | Notes |
| C7 (Carbonyl) | > 200 | The carbonyl carbon in cyclobutanones typically appears at a very low field. For example, the C=O in cis-3,4-Dibromobicyclo[4.2.0]octan-7-one is at 206.4 ppm[5]. |
| C1, C6 (Bridgehead) | 60 - 80 | Carbons at the ring junction. |
| C3, C4, C5, C8 (Ring carbons) | 20 - 50 | Aliphatic carbons in the ring system. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The following table lists predicted m/z values for various adducts of cis-2-oxabicyclo[4.2.0]octan-7-one.
| Adduct | Predicted m/z |
| [M+H]⁺ | 127.07536 |
| [M+Na]⁺ | 149.05730 |
| [M-H]⁻ | 125.06080 |
| [M+NH₄]⁺ | 144.10190 |
| [M]⁺ | 126.06753 |
| Data sourced from PubChem, calculated using CCSbase.[1] |
A likely fragmentation pathway would involve the retro-[2+2] cycloaddition, leading to the loss of ketene (CH₂=C=O) from the molecular ion.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of bicyclic lactones, which can be adapted for cis-2-oxabicyclo[4.2.0]octan-7-one.
Synthesis: [2+2] Cycloaddition
A common method for synthesizing the 2-oxabicyclo[4.2.0]octan-7-one core is via a [2+2] cycloaddition reaction between an appropriate ketene and a cyclic enol ether like 2,3-dihydropyran.
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Ketene Generation: The ketene can be generated in situ from an acyl chloride (e.g., acetyl chloride) using a non-nucleophilic base like triethylamine in an inert solvent.
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Cycloaddition: The dihydropyran is added to the solution containing the in situ generated ketene. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, monitored by Thin Layer Chromatography (TLC).
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Workup and Purification: The reaction mixture is quenched, and the product is extracted using an organic solvent. The crude product is then purified using column chromatography on silica gel.
Spectroscopic Analysis
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Sample Preparation: For NMR analysis, the purified compound (~5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃). For IR analysis, a thin film of the neat compound can be prepared on a salt plate (NaCl or KBr), or a KBr pellet can be made if the compound is solid. For GC-MS, the sample is dissolved in a volatile solvent like dichloromethane or ethyl acetate.
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Instrumentation:
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NMR: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.
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IR: Spectra are recorded on an FT-IR spectrometer.
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MS: Mass spectra are typically obtained using a gas chromatograph coupled with a mass spectrometer (GC-MS) with electron ionization (EI).
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Data Acquisition: Standard acquisition parameters are used for each technique. For NMR, this includes acquiring standard 1D proton and carbon spectra, and potentially 2D experiments like COSY and HSQC to aid in structural assignment.
Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target molecule like cis-2-oxabicyclo[4.2.0]octan-7-one.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
- 1. PubChemLite - Cis-2-oxabicyclo[4.2.0]octan-7-one (C7H10O2) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP0090366A1 - 1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid derivatives, processes for the preparation thereof and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. acgpubs.org [acgpubs.org]
